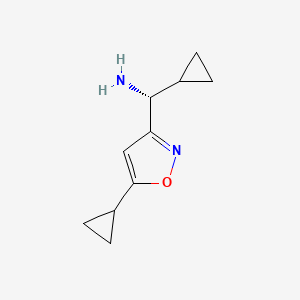

(R)-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine

Description

(R)-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine is a chiral amine-containing compound featuring dual cyclopropyl substituents attached to an isoxazole scaffold.

Properties

IUPAC Name |

(R)-cyclopropyl-(5-cyclopropyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(7-3-4-7)8-5-9(13-12-8)6-1-2-6/h5-7,10H,1-4,11H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKSKELDBVJQII-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NO2)[C@@H](C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744441 | |

| Record name | (R)-1-Cyclopropyl-1-(5-cyclopropyl-1,2-oxazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-67-0 | |

| Record name | (R)-1-Cyclopropyl-1-(5-cyclopropyl-1,2-oxazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method involves the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

®-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which ®-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The isoxazole ring, in particular, is known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on structural motifs in the evidence and general medicinal chemistry principles, the following comparisons can be inferred:

Cyclopropyl-Containing Compounds

Cyclopropane groups are frequently used to enhance metabolic stability and modulate conformational flexibility. For example:

- Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds in and ) incorporate cyclopropane-like rigid groups (e.g., isopropylthiazol) to optimize binding to protease enzymes. These compounds prioritize steric hindrance and hydrogen bonding, whereas (R)-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine lacks the ester or carbamate functionalities seen in these analogs .

Isoxazole Derivatives

Isoxazole rings are common in bioactive molecules. For instance:

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl thiophene derivatives () use isoxazole-like pyrazole rings paired with thiophene cores. These compounds emphasize electronic effects (e.g., cyano or ester substituents) for charge distribution, contrasting with the neutral cyclopropyl groups in the target compound .

Chiral Amines

Chiral amines are critical for enantioselective interactions. The (R)-configuration in this compound may confer selectivity for specific biological targets, akin to the stereospecificity observed in thiazol-5-ylmethyl carbamates (), where stereochemistry dictates protease inhibition .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Electronic vs. Steric Effects : The compound’s cyclopropyl groups may prioritize steric effects over electronic modulation, diverging from the charge-driven designs of ’s thiophene derivatives .

Biological Activity

(R)-cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine, with the CAS number 20049-03-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.235 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on different biological systems.

This compound is primarily investigated for its role as a potential inhibitor of certain enzyme pathways and receptors. Its structural features allow it to interact with various biological targets, including:

- VEGFR-2 Inhibition : Studies have shown that compounds similar to this compound exhibit inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .

Pharmacological Studies

Research indicates that this compound may possess anti-tumor properties due to its ability to inhibit angiogenesis.

Case Studies and Research Findings

Detailed Research Findings

- VEGFR-2 Inhibition : In a study published in the Journal of Medicinal Chemistry, it was reported that certain isoxazole derivatives exhibited IC50 values in the low nanomolar range against VEGFR-2, indicating potent inhibition .

- Antimicrobial Activity : Related compounds have shown efficacy against Mycobacterium tuberculosis, with specific derivatives demonstrating improved potency and therapeutic windows compared to traditional antibiotics .

- Herbicidal Properties : A series of N-benzyl-5-cyclopropyl-isoxazole derivatives were synthesized, with one compound showing 100% inhibition against specific weeds at a concentration of 10 mg/L, outperforming conventional herbicides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.